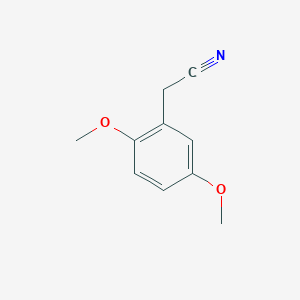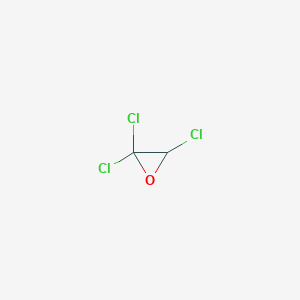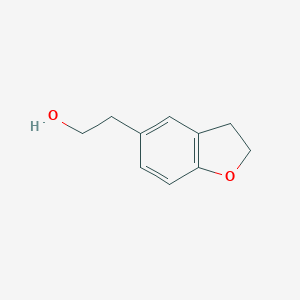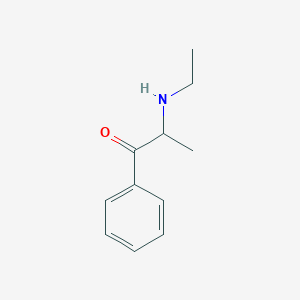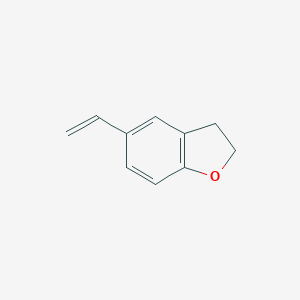
2-butyl-1-octadecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-1-octadecanol is a long-chain primary fatty alcohol with the molecular formula C22H46O. It is characterized by a hydroxy group (-OH) attached to the first carbon of an unbranched saturated chain of 22 carbon atoms. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1-octadecanol typically involves the catalytic hydrogenation of the corresponding fatty acid or ester. The process can be summarized as follows:
Catalytic Hydrogenation: The fatty acid or ester is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni). The reaction is carried out under high pressure and temperature conditions to ensure complete reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The raw materials, such as fatty acids or esters derived from natural sources, are processed in reactors equipped with efficient catalysts and hydrogen gas supply systems. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-butyl-1-octadecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of 2-butyloctadecanoic acid.
Reduction: Formation of 2-butyloctadecane.
Substitution: Formation of 2-butyloctadecan-1-yl chloride.
Scientific Research Applications
2-butyl-1-octadecanol finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for understanding the behavior of long-chain fatty alcohols in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-butyl-1-octadecanol involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing the fluidity and permeability of lipid bilayers. Additionally, its long hydrophobic chain can interact with hydrophobic regions of proteins, affecting their structure and function.
Comparison with Similar Compounds
Octadecan-1-ol (Stearyl alcohol): A long-chain primary fatty alcohol with 18 carbon atoms.
Hexadecan-1-ol (Cetyl alcohol): A long-chain primary fatty alcohol with 16 carbon atoms.
Dodecan-1-ol (Lauryl alcohol): A long-chain primary fatty alcohol with 12 carbon atoms.
Comparison: 2-butyl-1-octadecanol is unique due to its longer carbon chain and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to octadecan-1-ol, hexadecan-1-ol, and dodecan-1-ol, this compound exhibits higher hydrophobicity and different reactivity patterns, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-butyloctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVLYDBPDYDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

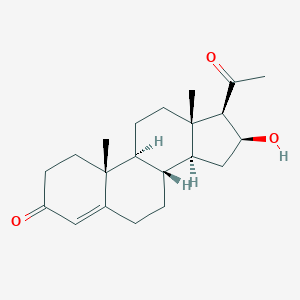
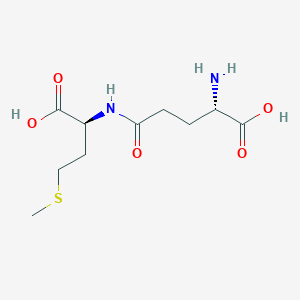

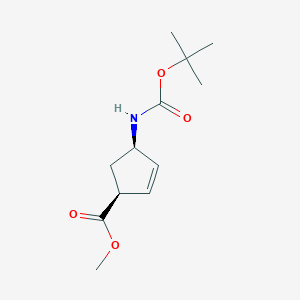
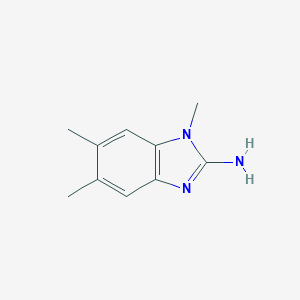

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
